

Molecular structure and weight of 5-Fluoro-2-methoxypyridine

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Compound of Interest

Compound Name: 5-Fluoro-2-methoxypyridine

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In-Depth Technical Guide: 5-Fluoro-2-methoxypyridine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, weight, and physicochemical properties of **5-Fluoro-2-methoxypyridine**. It includes detailed experimental protocols for its synthesis and characterization, alongside a summary of its key quantitative data.

Molecular Structure and Properties

5-Fluoro-2-methoxypyridine is a substituted pyridine derivative with the molecular formula C_6H_6FNO .^[1] It is characterized by a pyridine ring functionalized with a fluorine atom at the 5-position and a methoxy group at the 2-position.^[1] This substitution pattern imparts specific electronic properties to the molecule, making it a valuable intermediate in medicinal chemistry, particularly in the synthesis of kinase inhibitors and other therapeutic agents.^[1] The fluorine atom can enhance metabolic stability and lipophilicity, while the methoxy group can influence the reactivity of the pyridine ring.^[1]

Quantitative Data Summary

The key physicochemical properties of **5-Fluoro-2-methoxypyridine** are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₆ H ₆ FNO	[1]
Molecular Weight	127.12 g/mol	
Appearance	White crystalline powder	[1]
Boiling Point	~144.8 °C at 760 mmHg	[1]
Density	~1.146 g/cm ³	[1]
CAS Number	51173-04-7	[1]

Experimental Protocols

Synthesis of 5-Fluoro-2-methoxypyridine

A common synthetic route to **5-Fluoro-2-methoxypyridine** involves the diazotization of 2-methoxy-5-aminopyridine followed by a fluorination reaction.[2]

Materials:

- 2-methoxy-5-aminopyridine
- Hydrochloric acid (HCl) or other suitable acid
- Sodium nitrite (NaNO₂)
- Tetrafluoroboric acid (HBF₄) or another fluorinating agent
- Appropriate solvents (e.g., water, organic solvents for extraction)
- Ice bath
- Standard laboratory glassware

Procedure:

- Dissolve 2-methoxy-5-aminopyridine in an acidic solution (e.g., aqueous HCl) and cool the mixture to 0-5 °C in an ice bath.[2]

- Slowly add a solution of sodium nitrite in water dropwise to the cooled mixture while maintaining the temperature between 0-5 °C to form the diazonium salt intermediate.[2]
- To the diazonium salt solution, add the fluorinating agent (e.g., tetrafluoroboric acid) at low temperature.[2]
- Allow the reaction mixture to warm to room temperature and then gently heat to 35-45 °C to complete the fluorination.[2]
- After the reaction is complete, neutralize the mixture and extract the product with a suitable organic solvent.
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
- Purify the crude **5-Fluoro-2-methoxypyridine** by vacuum distillation or column chromatography.

Characterization Protocols

Objective: To confirm the molecular structure of **5-Fluoro-2-methoxypyridine** by analyzing the chemical shifts and coupling constants of the hydrogen (^1H) and carbon (^{13}C) nuclei.

Instrumentation: 400 MHz (or higher) NMR Spectrometer

Sample Preparation:

- Dissolve 5-10 mg of purified **5-Fluoro-2-methoxypyridine** in approximately 0.6 mL of deuterated chloroform (CDCl_3).
- Transfer the solution to a 5 mm NMR tube.

^1H NMR Acquisition:

- Acquire a standard one-dimensional ^1H NMR spectrum.
- Typical parameters: 16-32 scans, relaxation delay of 1-2 seconds.

- Reference the spectrum to the residual solvent peak of CDCl_3 at 7.26 ppm.

^{13}C NMR Acquisition:

- Acquire a proton-decoupled ^{13}C NMR spectrum.
- Typical parameters: 1024-2048 scans, relaxation delay of 2-5 seconds.
- Reference the spectrum to the solvent peak of CDCl_3 at 77.16 ppm.

Objective: To determine the molecular weight and fragmentation pattern of **5-Fluoro-2-methoxypyridine**, confirming its elemental composition.

Instrumentation: Mass spectrometer with Electron Ionization (EI) source.

Sample Introduction:

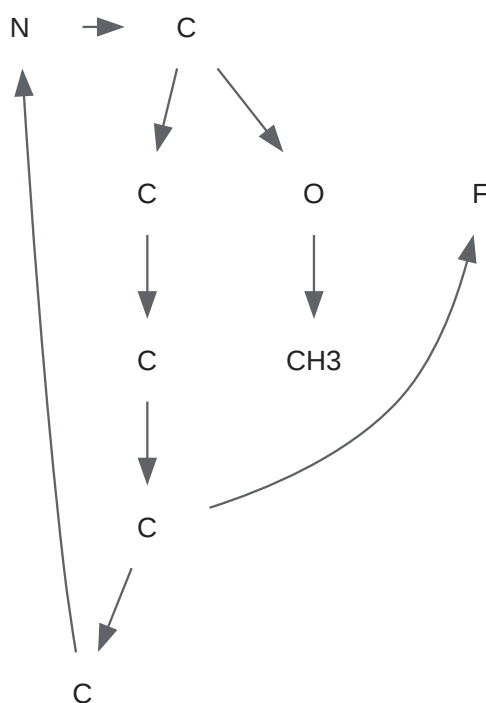
- Introduce a small amount of the sample into the ion source via a direct insertion probe or by injection of a dilute solution in a volatile solvent.

Data Acquisition:

- Ionize the sample using a standard electron energy of 70 eV.
- Scan a mass range of approximately m/z 30-200.
- The molecular ion peak (M^+) is expected at m/z 127.

Visualizations

Molecular Structure



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Caption: Molecular structure of **5-Fluoro-2-methoxypyridine**.

Synthetic Workflow



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Caption: Synthetic workflow for **5-Fluoro-2-methoxypyridine**.

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